molecular formula C26H22F5NO5 B11673963 Methyl 4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11673963
M. Wt: 523.4 g/mol
InChI Key: NUNDVTAZZJZDSZ-UHFFFAOYSA-N
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Description

Methyl 4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the hexahydroquinoline core: This can be achieved through a multi-component reaction involving an aldehyde, an amine, and a β-ketoester under acidic or basic conditions.

    Introduction of the methoxy and pentafluorophenoxy groups: These groups can be introduced through nucleophilic substitution reactions, where the appropriate methoxy and pentafluorophenoxy reagents are reacted with the intermediate compound.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a suitable catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Materials Science: Its properties could be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of Methyl 4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{4-methoxy-3-[(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Methyl 4-{4-methoxy-3-[(phenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The presence of the pentafluorophenoxy group in Methyl 4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate distinguishes it from similar compounds

Properties

Molecular Formula

C26H22F5NO5

Molecular Weight

523.4 g/mol

IUPAC Name

methyl 4-[4-methoxy-3-[(2,3,4,5,6-pentafluorophenoxy)methyl]phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C26H22F5NO5/c1-11-17(26(34)36-3)18(19-14(32-11)5-4-6-15(19)33)12-7-8-16(35-2)13(9-12)10-37-25-23(30)21(28)20(27)22(29)24(25)31/h7-9,18,32H,4-6,10H2,1-3H3

InChI Key

NUNDVTAZZJZDSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC)COC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)OC

Origin of Product

United States

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